Pioglitazone-d4
CAS No.: 1134163-29-3
Cat. No.: VC21250599
Molecular Formula: C19H20N2O3S
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1134163-29-3 |
---|---|
Molecular Formula | C19H20N2O3S |
Molecular Weight | 360.5 g/mol |
IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D |
Standard InChI Key | HYAFETHFCAUJAY-YBNXMSKUSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] |
SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Introduction
Chemical Identity and Structure
Basic Identification
Pioglitazone-d4 is identified by CAS registry number 1134163-29-3 and is characterized as an off-white solid . Its official IUPAC name is 5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, accurately describing its structural composition with four deuterium atoms replacing hydrogen atoms in the phenyl ring .
Chemical Properties
The compound possesses a molecular formula of C19H16D4N2O3S and a molecular weight of 360.5 g/mol . Its structure retains the core functionality of pioglitazone while incorporating four deuterium atoms, specifically positioned at the 2,3,5, and 6 carbons of the phenyl ring. This strategic deuteration maintains the pharmacological activity while providing distinct advantages for analytical applications.
Property | Value |
---|---|
Molecular Formula | C19H16D4N2O3S |
Molecular Weight | 360.5 g/mol |
Physical Appearance | Off-White Solid |
XLogP3-AA | 3.8 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 7 |
Isotopic Composition
Quality control analysis of representative production lots has revealed that commercial Pioglitazone-d4 typically contains 87% d4-enriched molecules, 12% d3-enriched molecules, and no detectable d0 (non-deuterated) molecules . This high level of deuterium incorporation is essential for its application as an internal standard in analytical methods.
Synthesis and Production
Synthetic Approach
Pioglitazone-d4 is synthesized through controlled deuteration processes that target the phenyl ring of the pioglitazone molecule. The synthesis likely follows similar pathways to those used for producing the parent compound, with specific modifications to introduce deuterium atoms at precise positions.
Mechanism of Action
Pharmacological Targets
As a deuterated analog of pioglitazone, this compound retains the primary mechanism of action as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity, making PPAR-γ agonists valuable in managing type 2 diabetes mellitus.
Therapeutic Effects
The primary pharmacological effects of Pioglitazone-d4 include enhancement of insulin sensitivity in peripheral tissues, which contributes to improved glycemic control in patients with non-insulin-dependent diabetes mellitus . Additionally, it demonstrates potential benefits in treating non-alcoholic steatohepatitis, a chronic liver condition often associated with metabolic disorders .
Analytical Applications
Role in Bioanalytical Methods
Pioglitazone-d4 serves as a valuable internal standard in analytical methods used to quantify pioglitazone and its metabolites in biological samples. The deuterium labeling creates a compound with nearly identical chemical properties to pioglitazone but with a distinctive mass, enabling accurate quantification through mass spectrometry-based techniques.
Pharmacokinetic Studies
The compound is instrumental in conducting bioequivalence studies and investigating the metabolism of pioglitazone. Its isotopic distinction allows researchers to track the parent drug and differentiate it from metabolites, enhancing the precision of pharmacokinetic analyses.
Therapeutic Applications
Type 2 Diabetes Management
As a deuterated analog of pioglitazone, this compound has potential utility in treating non-insulin-dependent diabetes mellitus . The parent compound, pioglitazone, is well-established as a thiazolidinedione that increases insulin sensitivity by activating PPAR-γ receptors, thereby improving glucose uptake in peripheral tissues .
Non-Alcoholic Steatohepatitis
Research indicates that Pioglitazone-d4, like its parent compound, may have beneficial effects in treating non-alcoholic steatohepatitis (NASH) . This application leverages the compound's ability to modulate lipid metabolism and reduce inflammation in hepatic tissues.
Pharmacokinetic Properties
Absorption and Distribution
While specific pharmacokinetic data for Pioglitazone-d4 is limited in the available literature, its behavior is likely comparable to that of pioglitazone. The parent compound exhibits a time to maximum concentration (Tmax) of approximately 2 hours after oral administration .
Metabolism and Elimination
Research Applications
Metabolic Studies
Pioglitazone-d4 enables precise tracking of drug metabolism and pharmacokinetics in research settings. The deuterium labeling provides a distinct mass signature that can be readily detected and quantified using mass spectrometry techniques.
Drug-Drug Interaction Studies
The compound has utility in investigating potential interactions between pioglitazone and other medications. For example, studies examining the interaction between pioglitazone and DPP-4 inhibitors like evogliptin have highlighted the complementary mechanisms of these drug classes in managing type 2 diabetes .
Analytical Considerations
Detection Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed for the detection and quantification of Pioglitazone-d4 in biological samples. The deuterium labeling creates a distinctive mass shift that allows accurate discrimination between the internal standard and the analyte of interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume